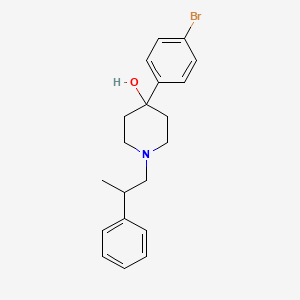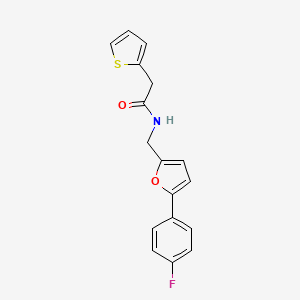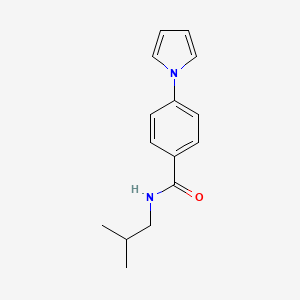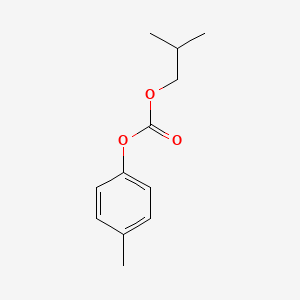![molecular formula C17H19NO5 B5103576 1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a propoxy linkage attached to a benzene ring
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Etherification: The reaction of 4-nitrophenol with 3-chloropropanol to form 3-(4-nitrophenoxy)propanol.
Alkylation: The alkylation of 3-(4-nitrophenoxy)propanol with 1-bromo-3-ethoxybenzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Reduction: 1-ethoxy-3-[3-(4-aminophenoxy)propoxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-ethoxy-3-[3-(4-aminophenoxy)propoxy]benzene: Similar structure but with an amino group instead of a nitro group.
1-ethoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of a nitro group.
Propiedades
IUPAC Name |
1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-16-5-3-6-17(13-16)23-12-4-11-22-15-9-7-14(8-10-15)18(19)20/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZIZTSIYRBOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)
![Diethyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5103518.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
![N~1~-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-1-benzenesulfonamide](/img/structure/B5103523.png)


![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5103562.png)
![6-Amino-4-(2-hydroxynaphthalen-1-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)

